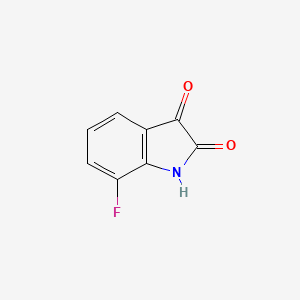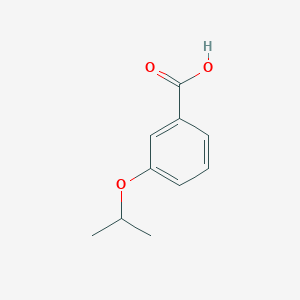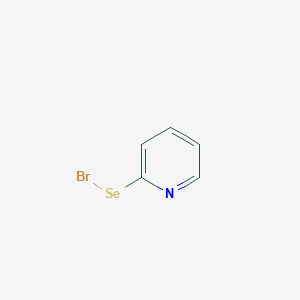
2-Pyridineselenenyl bromide
Vue d'ensemble
Description
2-Pyridineselenenyl bromide is an organoselenium compound that features a pyridine ring bonded to a selenenyl bromide group. This compound is of significant interest in organic synthesis due to its unique reactivity and potential applications in the formation of heterocyclic compounds. The presence of selenium in the molecule imparts distinct chemical properties, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Pyridineselenenyl bromide can be synthesized through the bromination of bis(pyridin-2-yl) diselenide. The reaction typically involves the use of bromine in an organic solvent such as methylene chloride. The process can be summarized as follows:
- Dissolve bis(pyridin-2-yl) diselenide in methylene chloride.
- Add bromine to the solution while maintaining a controlled temperature.
- Allow the reaction to proceed, resulting in the formation of this compound.
The reaction mechanism involves the cleavage of the diselenide bond and the subsequent formation of the selenenyl bromide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up. The key considerations for industrial production include maintaining reaction conditions, ensuring the purity of reagents, and optimizing yield through controlled temperature and solvent selection.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridineselenenyl bromide undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with alkenes to form addition products.
Nucleophilic Substitution: The selenenyl bromide group can be substituted by nucleophiles, leading to the formation of new compounds.
Annelation Reactions: It can participate in annelation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Solvents: Methanol, acetonitrile, and other aprotic solvents are commonly used.
Reagents: Alkenes, nucleophiles, and divinyl selenide are typical reagents.
Conditions: Reactions are often carried out at room temperature, but specific conditions may vary depending on the desired product.
Major Products
Solvoadducts: Formed through electrophilic addition reactions.
Heterocycles: Produced via annelation reactions, such as 3-(vinylselanyl)-2,3-dihydro[1,3]selenazolo[3,2-a]pyridin-4-ium bromide.
Applications De Recherche Scientifique
2-Pyridineselenenyl bromide has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of heterocyclic compounds and other organic molecules.
Medicinal Chemistry: The pyridine ring is a common scaffold in pharmaceuticals, and derivatives of this compound may exhibit biological activity.
Material Science:
Mécanisme D'action
The mechanism of action of 2-pyridineselenenyl bromide involves its reactivity as an electrophile. The selenenyl bromide group can undergo electrophilic addition to alkenes, forming new carbon-selenium bonds. Additionally, the compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by a nucleophile. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the intermediate species formed during the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridineselenenyl chloride: Similar in structure but with a chloride instead of a bromide.
2-Pyridinesulfenyl halides: These compounds contain sulfur instead of selenium and have different reactivity profiles.
Uniqueness
2-Pyridineselenenyl bromide is unique due to its lower solubility in common solvents and its ability to form specific heterocyclic compounds through annelation reactions. The presence of selenium also imparts distinct chemical properties that are not observed in sulfur analogs .
Propriétés
IUPAC Name |
pyridin-2-yl selenohypobromite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNSe/c6-8-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGYCFLJWJACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[Se]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326706 | |
| Record name | 2-Pyridineselenenyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91491-61-1 | |
| Record name | 2-Pyridineselenenyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Pyridineselenenyl bromide in organic synthesis?
A1: this compound serves as a versatile reagent in organic synthesis, particularly for its role in selenoxide elimination reactions to form alkenes []. It can also form 1,4-episelenonium ions, which are valuable intermediates in various organic transformations [].
Q2: How does the preparation method influence the purity of this compound?
A2: The synthesis of this compound involves reacting 2,2′-Dipyridyl Diselenide with Bromine []. The choice of solvent is crucial for obtaining a pure product. While various solvents can be used, acetonitrile should be avoided as this compound readily reacts with it. Filtration and washing of the resulting precipitate are essential steps to isolate an analytically pure compound [].
Q3: Are there any specific safety precautions necessary when handling this compound?
A3: Given its potential toxicity, this compound should always be handled within a well-ventilated fume hood [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


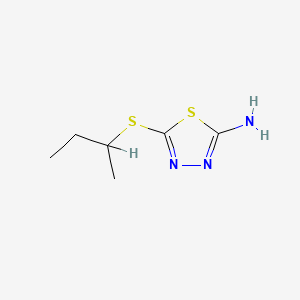

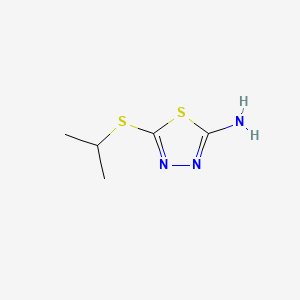
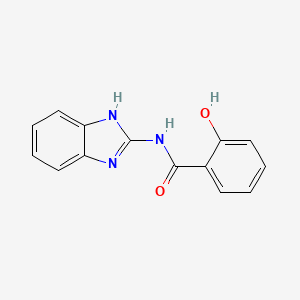
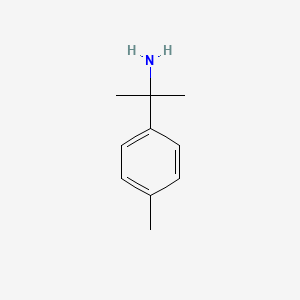
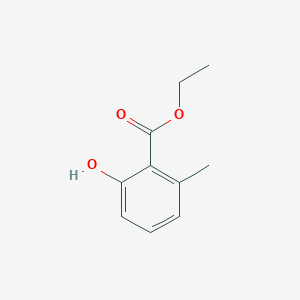
![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)
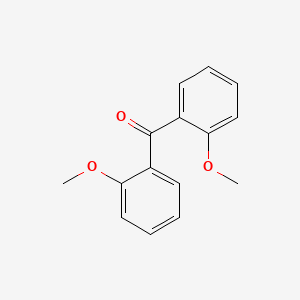
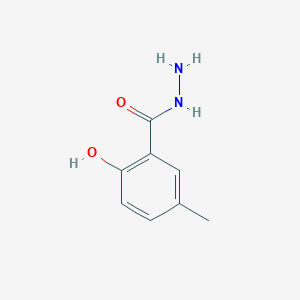
![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)
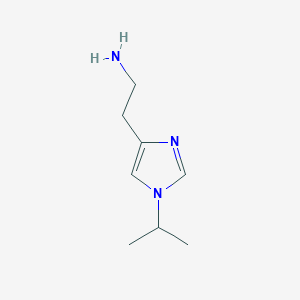
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)
